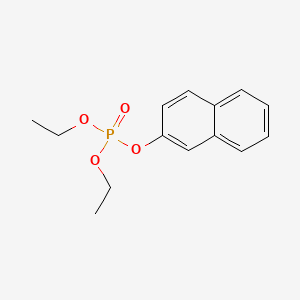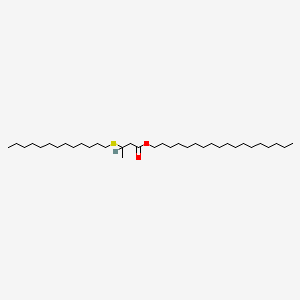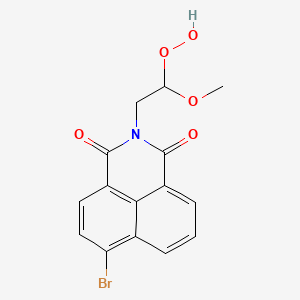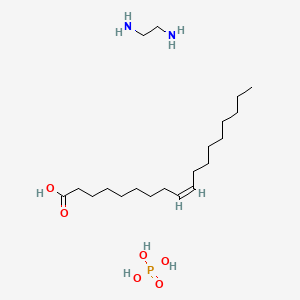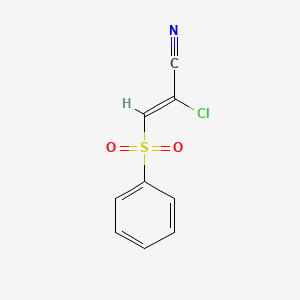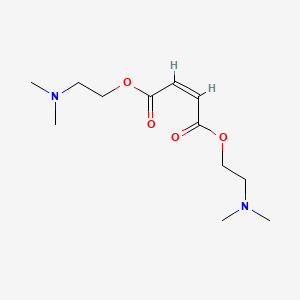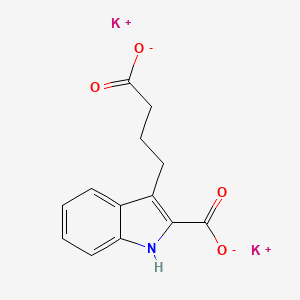
Dipotassium 2-carboxylato-1H-indole-3-butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium 2-carboxylato-1H-indole-3-butyrate is a heterocyclic organic compound with the molecular formula C₁₃H₁₃NO₄·2K. It is known for its unique structure, which includes an indole moiety, a carboxylate group, and a butyrate chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 2-carboxylato-1H-indole-3-butyrate typically involves the reaction of indole derivatives with appropriate carboxylate and butyrate precursors. One common method involves the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole product . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium 2-carboxylato-1H-indole-3-butyrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially changing its reactivity.
Substitution: The indole moiety allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and precise pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while substitution reactions can introduce various functional groups into the indole ring .
Applications De Recherche Scientifique
Dipotassium 2-carboxylato-1H-indole-3-butyrate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of dipotassium 2-carboxylato-1H-indole-3-butyrate involves its interaction with specific molecular targets and pathways. The indole moiety plays a crucial role in binding to enzymes and receptors, thereby modulating their activity. The carboxylate and butyrate groups may also contribute to the compound’s overall reactivity and biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carboxylic acid: Shares the indole moiety but differs in the carboxylate group and overall structure.
Indole-3-butyric acid: Similar in having the indole and butyrate components but lacks the carboxylate group.
Indole-3-acetic acid: Another indole derivative with different functional groups and biological activities.
Uniqueness
Dipotassium 2-carboxylato-1H-indole-3-butyrate is unique due to its specific combination of the indole moiety, carboxylate group, and butyrate chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
94094-74-3 |
|---|---|
Formule moléculaire |
C13H11K2NO4 |
Poids moléculaire |
323.43 g/mol |
Nom IUPAC |
dipotassium;3-(3-carboxylatopropyl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H13NO4.2K/c15-11(16)7-3-5-9-8-4-1-2-6-10(8)14-12(9)13(17)18;;/h1-2,4,6,14H,3,5,7H2,(H,15,16)(H,17,18);;/q;2*+1/p-2 |
Clé InChI |
RGHBVLXJSKFBSI-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(N2)C(=O)[O-])CCCC(=O)[O-].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





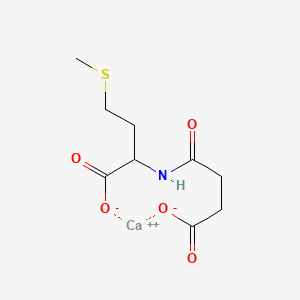
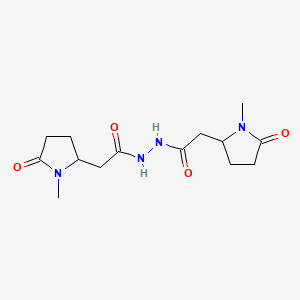
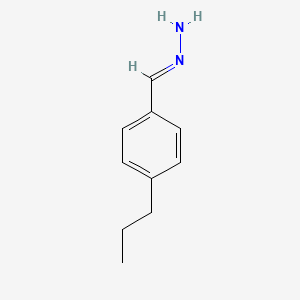
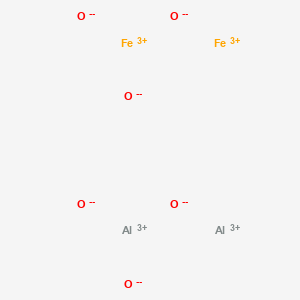
![1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate](/img/structure/B12667225.png)
